molecular formula C13H21FN4O B6630218 6-ethyl-5-fluoro-N-(1-morpholin-4-ylpropan-2-yl)pyrimidin-4-amine

6-ethyl-5-fluoro-N-(1-morpholin-4-ylpropan-2-yl)pyrimidin-4-amine

Cat. No.: B6630218
M. Wt: 268.33 g/mol
InChI Key: JNKIONWTKAABBE-UHFFFAOYSA-N
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Description

6-Ethyl-5-fluoro-N-(1-morpholin-4-ylpropan-2-yl)pyrimidin-4-amine is a synthetic organic compound belonging to the pyrimidine class Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Properties

IUPAC Name

6-ethyl-5-fluoro-N-(1-morpholin-4-ylpropan-2-yl)pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21FN4O/c1-3-11-12(14)13(16-9-15-11)17-10(2)8-18-4-6-19-7-5-18/h9-10H,3-8H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNKIONWTKAABBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)NC(C)CN2CCOCC2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-ethyl-5-fluoro-N-(1-morpholin-4-ylpropan-2-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the ethyl and fluoro substituents. The morpholine moiety is then attached via nucleophilic substitution.

Industrial Production Methods: In an industrial setting, the synthesis is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of automated reactors and continuous flow chemistry to maintain consistent reaction parameters.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrimidine ring or the fluoro substituent, potentially altering the compound’s electronic properties.

    Substitution: Nucleophilic substitution reactions are common, especially involving the morpholine group, which can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Strong nucleophiles such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents.

Major Products:

    Oxidation: Formation of ethyl aldehyde or ethyl carboxylic acid derivatives.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its structural similarity to nucleotides.

Industry: In the industrial sector, it may be used in the development of agrochemicals or as an intermediate in the synthesis of other active pharmaceutical ingredients.

Mechanism of Action

The compound exerts its effects primarily through interaction with nucleic acids and enzymes involved in DNA and RNA synthesis. It can inhibit the activity of specific enzymes, leading to disruption of cellular processes. The molecular targets include DNA polymerases and kinases, which are crucial for cell replication and survival.

Comparison with Similar Compounds

    5-Fluorouracil: A well-known pyrimidine analog used in cancer treatment.

    Cytarabine: Another pyrimidine analog used in chemotherapy.

    Gemcitabine: A nucleoside analog used as an anticancer agent.

Uniqueness: 6-Ethyl-5-fluoro-N-(1-morpholin-4-ylpropan-2-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound for targeted drug design and development, offering potential advantages in terms of selectivity and potency.

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